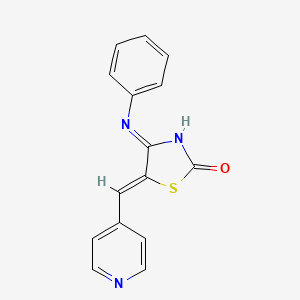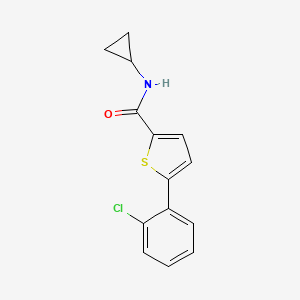
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPM is a morpholine derivative that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is not fully understood, but it is believed to act through various pathways, including the inhibition of specific enzymes and receptors. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to bind to specific receptors, such as the dopamine D2 receptor, and modulate their activity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to modulate the activity of specific neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that it is relatively easy to synthesize and can be obtained in high yields. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is also stable under specific conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. One of the areas of focus is the optimization of its therapeutic potential through the identification of its specific targets and the development of more potent derivatives. Another area of focus is the development of new drug delivery systems that can enhance the bioavailability and efficacy of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. Additionally, the potential applications of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine in other fields, such as cardiovascular diseases and metabolic disorders, are also being explored.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Although its mechanism of action is not fully understood, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs. The future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine are focused on the optimization of its therapeutic potential and the exploration of its potential applications in other fields.
合成法
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-phenylpropanol and 2-pyrimidinyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine obtained from this method is generally high and can be further purified using various techniques, such as chromatography.
科学的研究の応用
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Inflammation is another area where 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results, as it has been shown to reduce the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(3-phenylpropyl)-4-pyrimidin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-6-15(7-3-1)8-4-9-16-14-20(12-13-21-16)17-18-10-5-11-19-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXONRRZNKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(2-pyrimidinyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

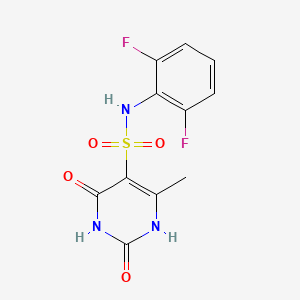
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
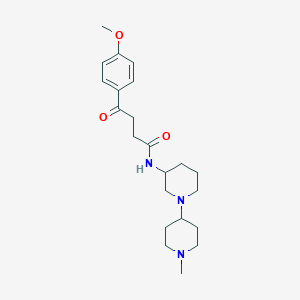
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
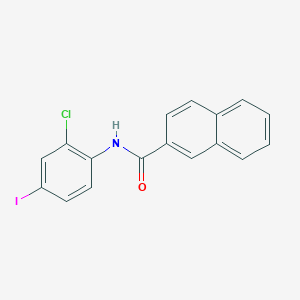
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
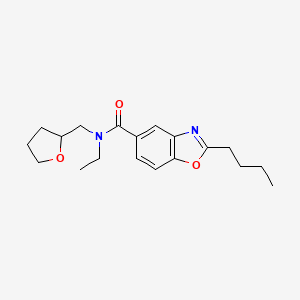
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
